molecular formula C8H9Cl2NO4S2 B7571942 Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate

Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate

Cat. No. B7571942
M. Wt: 318.2 g/mol
InChI Key: PFGMLKQQFVBMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate involves the inhibition of COX-2 activity, which in turn reduces the production of prostaglandins. Prostaglandins are known to play a role in inflammation, and their inhibition leads to a reduction in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are responsible for cell death.
Biochemical and physiological effects:
Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate has been found to have anti-inflammatory and anti-cancer effects. It has been shown to reduce the production of prostaglandins, which are known to play a role in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate in lab experiments is its potential therapeutic applications. This compound has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it difficult to work with.

Future Directions

There are several future directions for the research on Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate. One area of research could focus on improving the solubility of this compound to make it easier to work with in lab experiments. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound in the treatment of other diseases. Finally, research could be conducted to explore the mechanism of action of this compound in greater detail, which could lead to the development of more effective drugs based on this compound.
Conclusion:
In conclusion, Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate is a promising compound that has potential therapeutic applications due to its anti-inflammatory and anti-cancer properties. The synthesis of this compound involves the reaction of ethyl 2-aminoacetate with 2,5-dichlorothiophene-3-sulfonyl chloride in the presence of a base. The mechanism of action of this compound involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. While this compound has several advantages in lab experiments, its low solubility is a limitation. Future research could focus on improving the solubility of this compound, investigating its potential therapeutic applications, and exploring its mechanism of action in greater detail.

Synthesis Methods

The synthesis of Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate involves the reaction of ethyl 2-aminoacetate with 2,5-dichlorothiophene-3-sulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound with a yield of around 70%.

Scientific Research Applications

Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of COX-2, an enzyme that is responsible for the production of prostaglandins, which are known to play a role in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO4S2/c1-2-15-7(12)4-11-17(13,14)5-3-6(9)16-8(5)10/h3,11H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGMLKQQFVBMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=C(SC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate

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